molecular formula C7H11BrN4O B15239783 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15239783
M. Wt: 247.09 g/mol
InChI Key: GGIYMNZTOQTQTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydroxide. The reaction proceeds through the nucleophilic attack of the triazole nitrogen on the oxirane, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the oxolan-2-ylmethyl group.

    5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole: Similar structure but lacks the amine group.

    5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine: The compound of interest

Uniqueness

This compound is unique due to the presence of both the oxolan-2-ylmethyl and amine groups, which can impart distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-1-(oxolan-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)4-5-2-1-3-13-5/h5H,1-4H2,(H2,9,11)

InChI Key

GGIYMNZTOQTQTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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